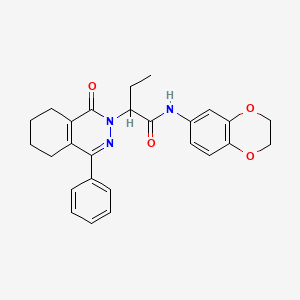![molecular formula C19H18ClN3O4 B4983325 ethyl 2-methyl-4-[(3-nitrophenyl)amino]-6-quinolinecarboxylate hydrochloride](/img/structure/B4983325.png)
ethyl 2-methyl-4-[(3-nitrophenyl)amino]-6-quinolinecarboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-methyl-4-[(3-nitrophenyl)amino]-6-quinolinecarboxylate hydrochloride is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of quinoline, a heterocyclic aromatic compound that is commonly used in the synthesis of various drugs and organic compounds. In
作用機序
The mechanism of action of ethyl 2-methyl-4-[(3-nitrophenyl)amino]-6-quinolinecarboxylate hydrochloride is not fully understood. However, studies have suggested that this compound may exert its anti-cancer and antibacterial effects by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and division. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of cancer cells, and reduce the production of certain inflammatory cytokines. This compound has also been shown to have antibacterial properties and can inhibit the growth of various bacterial strains.
実験室実験の利点と制限
Ethyl 2-methyl-4-[(3-nitrophenyl)amino]-6-quinolinecarboxylate hydrochloride has several advantages for lab experiments. This compound is relatively easy to synthesize in large quantities, making it readily available for research purposes. Additionally, this compound has been shown to have potent anti-cancer and antibacterial properties, making it a promising candidate for further research in these areas.
However, there are also limitations associated with the use of this compound in lab experiments. One of the main limitations is that the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments that specifically target its effects. Additionally, more research is needed to fully elucidate the potential side effects and toxicity of this compound.
将来の方向性
There are several future directions for research on ethyl 2-methyl-4-[(3-nitrophenyl)amino]-6-quinolinecarboxylate hydrochloride. One area of research is to further elucidate the mechanism of action of this compound, which could lead to the development of more targeted and effective treatments for cancer and bacterial infections. Another area of research is to investigate the potential applications of this compound in other scientific research fields, such as neurology and immunology. Additionally, more research is needed to fully understand the potential side effects and toxicity of this compound, which could inform its use in clinical settings.
合成法
The synthesis of ethyl 2-methyl-4-[(3-nitrophenyl)amino]-6-quinolinecarboxylate hydrochloride involves the reaction of 2-methyl-4-aminoquinoline with 3-nitrobenzaldehyde in the presence of ethyl acetoacetate and acetic acid. The resulting product is then treated with hydrochloric acid to yield this compound. This synthesis method has been well-established in the literature and has been used to produce this compound in large quantities for scientific research purposes.
科学的研究の応用
Ethyl 2-methyl-4-[(3-nitrophenyl)amino]-6-quinolinecarboxylate hydrochloride has been studied for its potential applications in various scientific research fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of various cancer cell lines. This compound has also been studied for its potential applications in the treatment of bacterial infections, as it has been shown to have antibacterial properties.
特性
IUPAC Name |
ethyl 2-methyl-4-(3-nitroanilino)quinoline-6-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4.ClH/c1-3-26-19(23)13-7-8-17-16(10-13)18(9-12(2)20-17)21-14-5-4-6-15(11-14)22(24)25;/h4-11H,3H2,1-2H3,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCJBSJHWQVDQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(N=C2C=C1)C)NC3=CC(=CC=C3)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-methyl-4-{4-[2-(phenylthio)ethoxy]benzoyl}piperazine](/img/structure/B4983243.png)


![1-(3,5-dimethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4983278.png)
![3,3-dimethyl-11-(4-oxo-4H-chromen-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4983284.png)
![3-{[2-(4-morpholinyl)ethyl]thio}-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4983285.png)
![ethyl (2,6-dichloro-4-{[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B4983289.png)





![2-chloro-5-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4983334.png)

